

Application Notes and Protocols for 1,4-Diiodobutane in Perovskite Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Diiodobutane**

Cat. No.: **B107930**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodobutane (DIB) is a versatile additive and crosslinking agent utilized in the fabrication of perovskite solar cells (PSCs) to enhance their efficiency and stability. Its incorporation into the perovskite precursor solution or as a post-treatment agent can significantly improve the morphology of the perovskite film, passivate defects, and promote the formation of robust and stable perovskite layers. These application notes provide a comprehensive overview of the role of DIB in PSCs, including its mechanisms of action, detailed experimental protocols, and expected performance enhancements.

Principle of Action

1,4-Diiodobutane primarily functions through several mechanisms to improve the quality and performance of perovskite solar cells:

- **Morphology Control:** DIB can influence the crystallization process of the perovskite film, leading to the formation of larger, more uniform grains with fewer grain boundaries. This improved morphology reduces charge recombination and enhances charge transport.[\[1\]](#)
- **Defect Passivation:** The iodine atoms in DIB can interact with uncoordinated lead (Pb^{2+}) ions, which are common defect sites in the perovskite crystal lattice. This interaction

passivates these defects, reducing non-radiative recombination and increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

- Formation of 2D/3D Heterostructures: DIB can react with the perovskite precursors to form a thin two-dimensional (2D) perovskite capping layer on the surface of the three-dimensional (3D) perovskite film. This 2D layer can effectively passivate surface defects and protect the underlying 3D perovskite from environmental degradation, thereby improving both efficiency and long-term stability.
- Crosslinking Agent: The bifunctional nature of DIB allows it to act as a crosslinking agent, chemically linking adjacent perovskite grains or polymer chains within the hole transport layer (HTL).^[1] This crosslinking enhances the mechanical robustness and stability of the film.

Quantitative Data Presentation

While specific comprehensive data for **1,4-diiiodobutane** is not readily available in a single comparative study, the following table presents the performance of perovskite solar cells with and without a similar long-chain diiodoalkane additive, 1,8-diiodoctane (DIO). The trends observed with DIO are expected to be analogous for **1,4-diiiodobutane**, providing a valuable reference for its potential impact.

Additive	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Without DIO (Control)	1.03	20.12	52.0	10.77
With 1% DIO	1.04	22.58	54.7	12.86

Data adapted from a study on 1,8-diiodoctane as an additive in $\text{CH}_3\text{NH}_3\text{PbI}_3$ perovskite solar cells.

The data indicates that the addition of a diiodoalkane can lead to a significant improvement in the power conversion efficiency (PCE), primarily driven by an increase in the short-circuit current density (Jsc) and the fill factor (FF).

Experimental Protocols

The following are detailed protocols for the incorporation of **1,4-diiiodobutane** in the fabrication of perovskite solar cells.

Protocol 1: Incorporation of 1,4-Diiiodobutane into the Perovskite Precursor Solution

This protocol describes the one-step solution processing of a perovskite layer with the addition of **1,4-diiiodobutane**.

Materials:

- Lead(II) iodide (PbI₂)
- Methylammonium iodide (MAI) or Formamidinium iodide (FAI)
- **1,4-Diiiodobutane** (DIB)
- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Chlorobenzene (antisolvent)
- ITO-coated glass substrates
- Electron Transport Layer (ETL) material (e.g., SnO₂)
- Hole Transport Layer (HTL) material (e.g., Spiro-OMeTAD)
- Gold or Carbon electrode materials

Procedure:

- Substrate Preparation:
 - Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

- Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the wettability.
- Deposit the ETL layer (e.g., a compact layer of SnO₂) onto the ITO substrate according to established literature procedures.

• Perovskite Precursor Solution Preparation:

- Prepare a stock solution of the perovskite precursor by dissolving PbI₂ and MAI (or FAI) in a molar ratio of 1:1 in a mixed solvent of DMF and DMSO (typically in a 4:1 volume ratio). For example, to prepare a 1 M solution, dissolve 461 mg of PbI₂ and 159 mg of MAI in 1 mL of the DMF/DMSO solvent mixture.
- Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
- Prepare a stock solution of **1,4-diiodobutane** in a suitable solvent (e.g., DMF).
- Add the desired amount of the **1,4-diiodobutane** solution to the perovskite precursor solution. The optimal concentration of DIB typically ranges from 0.5% to 2% by volume or molar ratio relative to the lead precursor. Stir the final solution for another 30 minutes.

• Perovskite Film Deposition:

- Transfer the prepared substrates into a nitrogen-filled glovebox.
- Deposit the perovskite precursor solution containing **1,4-diiodobutane** onto the ETL-coated substrate via spin coating. A typical two-step spin-coating program is:
 - 1000 rpm for 10 seconds (ramp up 200 rpm/s)
 - 4000-6000 rpm for 30 seconds (ramp up 2000 rpm/s)
- During the second step of the spin coating (e.g., at 15-20 seconds), dispense an antisolvent such as chlorobenzene onto the spinning substrate to induce rapid crystallization.
- Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes.

- Device Completion:
 - Deposit the HTL (e.g., Spiro-OMeTAD) onto the perovskite layer via spin coating.
 - Finally, deposit the metal back contact (e.g., gold or carbon) by thermal evaporation or screen printing.

Protocol 2: Post-treatment of Perovskite Film with 1,4-Diiodobutane

This protocol describes the surface treatment of a pre-deposited perovskite film with a **1,4-diiodobutane** solution.

Procedure:

- Perovskite Film Fabrication: Prepare the 3D perovskite film on the ETL-coated substrate as described in Protocol 1 (steps 1 and 3, but without adding DIB to the precursor solution).
- **1,4-Diiodobutane** Solution Preparation: Prepare a dilute solution of **1,4-diiodobutane** in a solvent that does not dissolve the underlying perovskite film, such as isopropanol or chlorobenzene. A typical concentration is in the range of 1-10 mg/mL.
- Surface Treatment:
 - After the perovskite film has been annealed and cooled down, deposit the **1,4-diiodobutane** solution onto the surface of the perovskite film via spin coating (e.g., 4000 rpm for 30 seconds).
 - Anneal the treated film at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the reaction and formation of the 2D capping layer.
- Device Completion: Proceed with the deposition of the HTL and the back contact as described in Protocol 1, step 4.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving **1,4-diiodobutane** in perovskite solar cells.

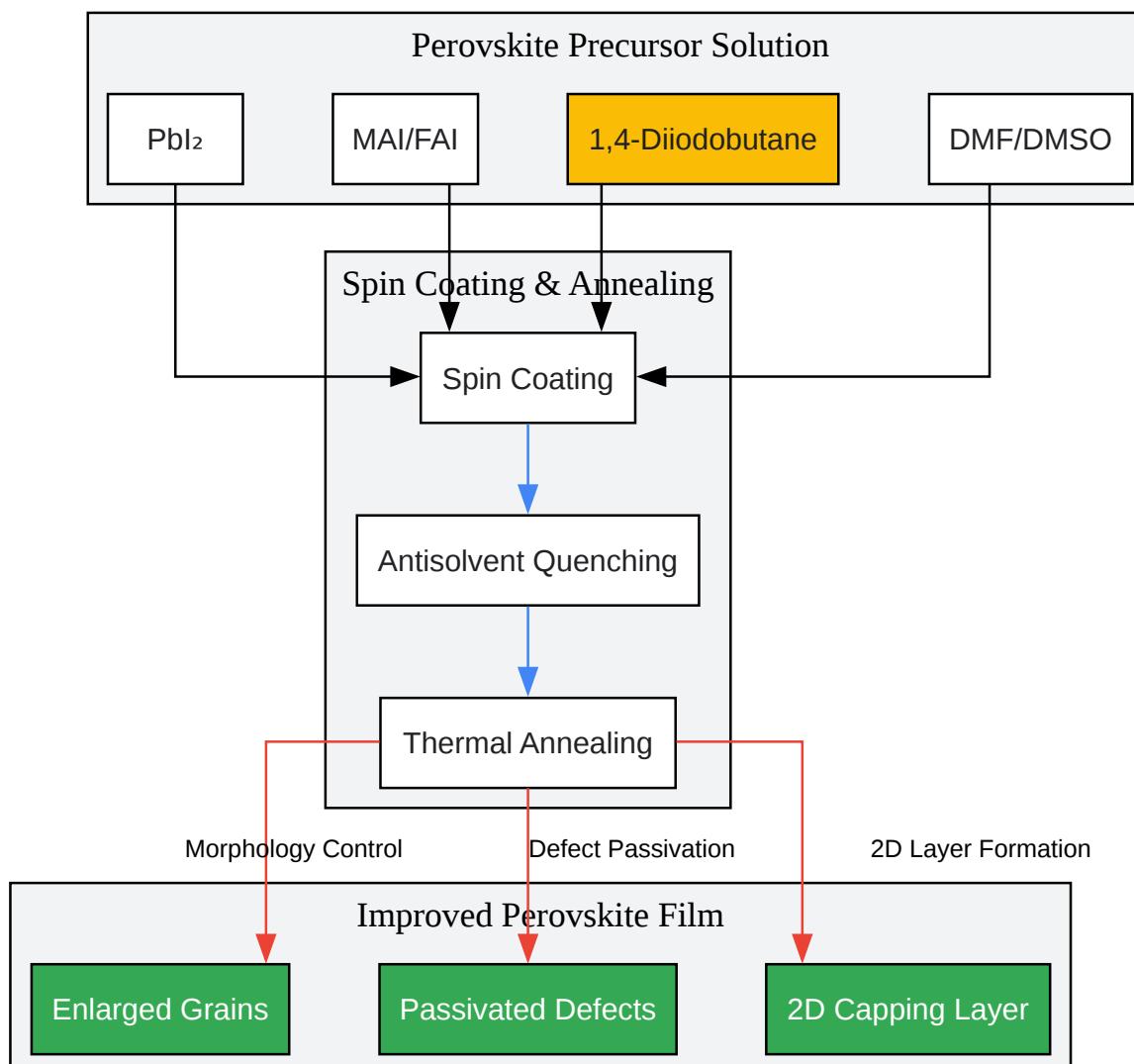
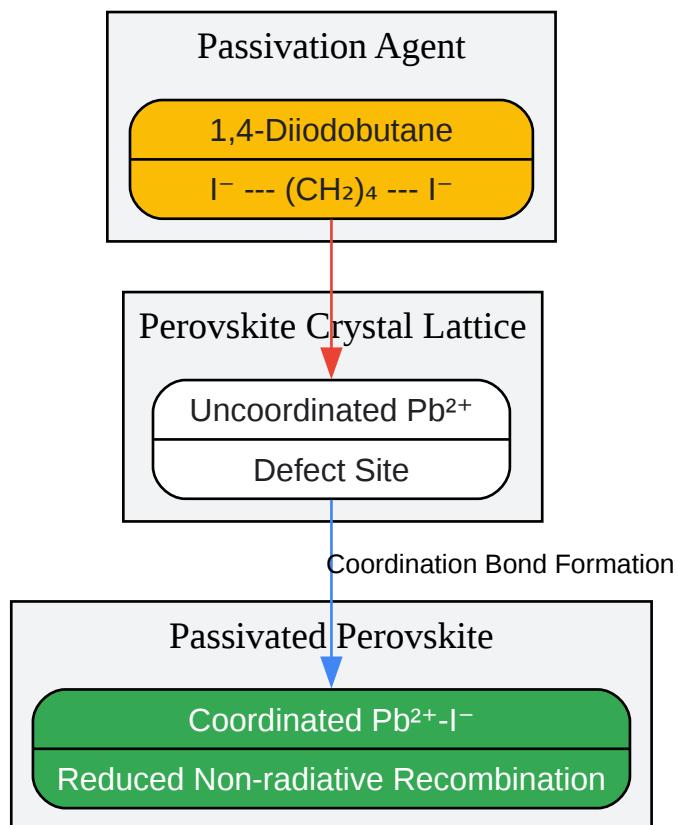
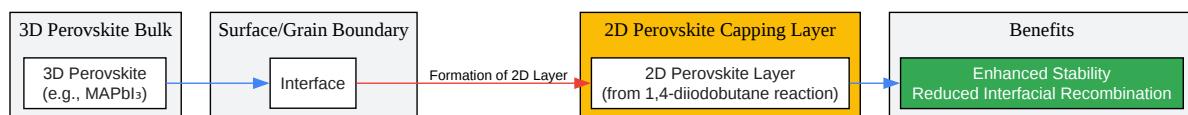



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for incorporating **1,4-diiodobutane** into the perovskite film.

[Click to download full resolution via product page](#)

Figure 2: Signaling pathway for defect passivation by **1,4-diiiodobutane**.

[Click to download full resolution via product page](#)

Figure 3: Logical relationship of 2D/3D heterostructure formation at the perovskite interface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nbinno.com \[nbinno.com\]](https://nbinno.com)
- To cite this document: BenchChem. [Application Notes and Protocols for 1,4-Diiodobutane in Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107930#role-of-1-4-diiodobutane-in-perovskite-solar-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com